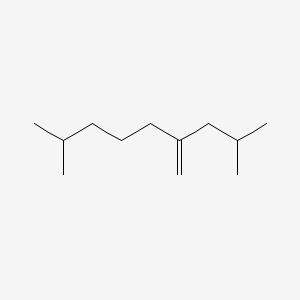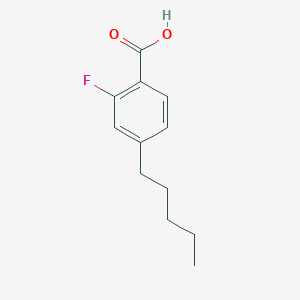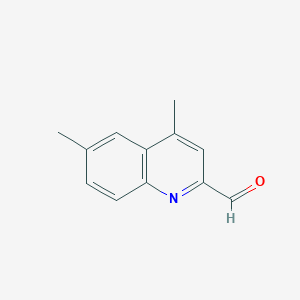
1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol is a fluorinated organic compound characterized by its high ionizing power and unique structural properties. This compound is notable for its applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol typically involves the reaction of hexafluoroacetone with 3-vinylphenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
CF3COCF3+C6H4CH=CH2MgBr→CF3C(OH)(CF3)C6H4CH=CH2
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The vinyl group allows for various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products:
Oxidation: Formation of hexafluoroacetophenone or corresponding carboxylic acids.
Reduction: Formation of hexafluoroisopropanol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in Friedel-Crafts reactions.
Biology: Employed in the study of protein folding and stabilization due to its ability to denature proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and nanomaterials for lithographic and nanofabrication processes.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s high ionizing power facilitates the formation of reactive intermediates, which can participate in various chemical reactions. In biological systems, it can interact with protein structures, leading to denaturation or stabilization of specific conformations.
Comparaison Avec Des Composés Similaires
- **1,1,1,3
Propriétés
Formule moléculaire |
C11H8F6O |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
2-(3-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H8F6O/c1-2-7-4-3-5-8(6-7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2 |
Clé InChI |
AFIPLVOXEFVSKP-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=CC=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (R)-4-[[2-[5-(2-Fluoro-3-methoxyphenyl)-3-[2-fluoro-6-(trifluoromethyl)benzyl]-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl]-1-phenylethyl]amino]butanoate](/img/structure/B8728093.png)

![(3AR,4R,6AS)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B8728112.png)




![3-(1H-Pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B8728141.png)






